molecular formula C16H12ClN3O3 B3035226 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 303996-83-0

4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3035226
CAS No.: 303996-83-0
M. Wt: 329.74 g/mol
InChI Key: KAXSAZSEJCXDQN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For instance, the reaction between 4-chlorophenylhydrazine and 3-nitroacetophenone in ethanol with acetic acid as a catalyst can yield the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The pyrazolone ring can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, methanol

    Condensation: Aldehydes or ketones, ethanol, acid catalysts

Major Products

    Reduction: 4-(4-aminophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

    Substitution: Various substituted pyrazolones depending on the nucleophile used

    Condensation: Schiff bases with different aldehyde or ketone derivatives

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing anti-inflammatory, analgesic, and antimicrobial agents.

    Pharmacology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(4-bromophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
  • 4-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both chlorophenyl and nitrophenyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-10-15(11-5-7-12(17)8-6-11)16(21)19(18-10)13-3-2-4-14(9-13)20(22)23/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXSAZSEJCXDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
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4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
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4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
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4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

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